TLR7/8 agonist 3
Description
Toll-like Receptors in Innate and Adaptive Immunity
Toll-like receptors are integral to both innate and adaptive immunity. In the innate immune response, TLRs are among the first responders, recognizing microbial components and initiating immediate defense mechanisms, including the production of cytokines and chemokines that recruit immune cells to the site of infection medchemexpress.comfrontiersin.orgnih.gov. Furthermore, TLR activation is crucial for the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, which is a prerequisite for initiating antigen-specific adaptive immune responses frontiersin.orgmedchemexpress.eu. By presenting processed antigens to T cells and providing co-stimulatory signals, these activated APCs guide the differentiation and effector functions of T and B lymphocytes, thereby linking innate recognition to the tailored and memory-based responses of adaptive immunity frontiersin.orgmedchemexpress.eujci.org.
Overview of TLR7 and TLR8 as Endosomal Pattern Recognition Receptors
Within the TLR family, TLR7 and TLR8 are endosomal receptors that play a significant role in the recognition of viral nucleic acids, particularly single-stranded RNA (ssRNA) acs.orginvivogen.cominvivogen.com. Located within endosomes, these receptors are strategically positioned to detect microbial genetic material that has been internalized by cells nih.govmedchemexpress.eu. TLR7 and TLR8 share structural homology and recognize similar ligands, including viral ssRNA and synthetic base analogs acs.orgmedchemexpress.eu. Upon ligand binding, TLR7 and TLR8 initiate signaling pathways, primarily through the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and IRF, which in turn drive the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines acs.orginvivogen.com. While both receptors are involved in antiviral immunity, they exhibit distinct expression patterns and can elicit differential cytokine profiles, with TLR7 often associated with IFN-α production and TLR8 with pro-inflammatory cytokines like IL-12 nih.govmedchemexpress.commedchemexpress.com.
Introduction to TLR7/8 Agonist 3 as a Potent Research Compound
The development of specific TLR agonists has provided invaluable tools for dissecting TLR signaling pathways and exploring their therapeutic potential. These synthetic compounds mimic the action of natural ligands, stimulating TLRs to elicit specific immune responses. Among these, dual agonists targeting both TLR7 and TLR8 have garnered significant interest due to their ability to induce potent immunomodulatory effects.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBZCXQPNPURIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Tlr7/8 Agonist 3
Receptor Binding and Activation Specificity
Endosomal Localization of TLR7 and TLR8
Toll-like receptors 7 and 8 are members of the endosomal Toll-like receptor subfamily, meaning they reside within cellular endosomes. nih.govnih.govfrontiersin.org This localization is crucial as it allows these receptors to interact with microbial nucleic acids, such as single-stranded RNA (ssRNA), that are internalized into the cell through endocytosis. nih.govnih.govinvivogen.com The acidic environment within endosomes is also essential for the proper maturation and activation of TLR7 and TLR8, facilitating ligand binding and subsequent signaling. nih.govfrontiersin.org
Dual Agonistic Activity of TLR7/8 Agonist 3 on TLR7 and TLR8
"this compound" is characterized by its ability to act as a dual agonist, meaning it can bind to and activate both TLR7 and TLR8. medchemexpress.com This dual activity is significant as TLR7 and TLR8, while homologous, have distinct expression patterns and can induce different downstream signaling outcomes. invivogen.comaai.org The compound's capacity to engage both receptors allows for a broader immune modulation compared to agonists selective for only one receptor. invivogen.comaai.org
Differential Activation Profiles of TLR7 versus TLR8 in Human and Murine Systems
The activation profiles of TLR7 and TLR8 can vary between human and murine systems, and even between different cell types within the same species. In humans, TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation primarily leads to the production of Type I Interferons (IFN-α) via the IRF7 pathway. invivogen.comaai.orgoup.comnih.govrupress.org Conversely, TLR8 is highly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs), and its activation preferentially triggers the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-12. invivogen.comaai.orgoup.comnih.govrupress.org
While this compound is described as a dual agonist, research on similar compounds highlights these differential effects. For instance, one study notes that a dual TLR7/8 agonist induced IFN-α at lower concentrations than TNF-α or IL-12 in human peripheral blood mononuclear cells (PBMCs). aai.org Another study indicates that while TLR7/8 agonists activate both human TLR7 and TLR8, they activate murine TLR7 but not murine TLR8, as murine TLR8 is functionally distinct or non-functional compared to human TLR8. invivogen.commiltenyibiotec.com This species-specific difference is crucial for interpreting preclinical data. oup.cominvivogen.com
In human PBMCs, TLR7/8 agonists generally induce a range of cytokines, with TLR7-selective agonists favoring IFN-α and TLR8-selective agonists favoring TNF-α and IL-12. aai.org Dual agonists like this compound are expected to elicit responses from both pathways, potentially leading to a mixed cytokine profile. aai.orgacs.org
Downstream Intracellular Signaling Pathways
Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Pathway Activation
Upon binding of this compound to its cognate receptors, a critical downstream signaling event is the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). invivogen.comoup.cominvivogen.commiltenyibiotec.comaacrjournals.orgnih.govmdpi.comnih.govnih.gov MyD88 acts as a central signaling molecule for TLRs, initiating a cascade of events involving other adaptor proteins like IRAK1, IRAK4, and TRAF6. nih.govmdpi.comnih.govnih.gov This MyD88-dependent pathway is essential for the subsequent activation of key transcription factors that regulate the production of cytokines and interferons, thereby orchestrating the innate immune response. invivogen.comoup.cominvivogen.commiltenyibiotec.comaacrjournals.orgnih.govmdpi.comnih.govnih.gov Studies have shown that the immune and antitumor activities mediated by dual TLR7/8 agonists in mice are dependent on the MyD88 pathway. aacrjournals.org
Interferon Regulatory Factor (IRF) Activation (e.g., IRF3, IRF7)
TLR7/8 agonists are potent inducers of Type I interferons (IFN-I), which are critical for establishing an antiviral state within cells and for bridging innate and adaptive immunity. The activation of IFN-I production by TLR7/8 agonists is largely mediated through the activation and nuclear translocation of specific transcription factors, namely Interferon Regulatory Factor 7 (IRF7) and, to some extent, IRF3.
Upon binding of TLR7/8 agonists to their respective receptors, a MyD88-dependent signaling pathway is initiated nih.govinvivogen.comfrontiersin.orgmdpi.com. This pathway involves the recruitment of adaptor proteins such as MyD88, IRAK4, IRAK1, and TRAF6. The activated IRAK complex, in conjunction with TRAF6, facilitates the activation of downstream kinases and transcription factors. Specifically, the MyD88-TRAF6 complex is instrumental in activating IRF7, leading to its phosphorylation and subsequent translocation into the nucleus nih.govfrontiersin.org. Within the nucleus, IRF7 acts as a master regulator, driving the transcription of genes encoding for IFN-α and IFN-β frontiersin.org.
While IRF7 is the primary transcription factor for IFN-α production by TLR7/8 signaling, IRF3 also plays a role, particularly in the context of other TLR activations, such as TLR3, which signals via a TRIF-dependent pathway to activate IRF3 and IRF7, inducing IFN-β gene transcription nih.govthermofisher.comnih.gov. The coordinated activation of IRF3 and IRF7 by TLR7/8 agonists, often in synergy with other PRR signals, amplifies the production of Type I IFNs frontiersin.org. Kinases such as IKKε, TBK1, IRAK1, and IKKα have been identified as key players responsible for the phosphorylation of IRF7, a critical step for its activation frontiersin.org.
Table 1: Interferon Regulatory Factor (IRF) Activation by TLR7/8 Agonists
| TLR7/8 Agonist Action | Key IRF Activated | Key Signaling Intermediaries | Primary Outcome | Resulting Interferons |
| Activation | IRF7 | MyD88, IRAK4, IRAK1, TRAF6 | Phosphorylation, nuclear translocation, gene transcription | Type I IFNs (IFN-α, IFN-β) |
| Activation | IRF3 | (Often via TRIF pathway, e.g., in conjunction with TLR3) | Phosphorylation, nuclear translocation, gene transcription | IFN-β |
Interplay and Synergistic Signaling with Other Pattern Recognition Receptors
The immune response elicited by TLR7/8 agonists is often amplified and modulated through interactions and synergistic signaling with other PRRs and cellular components. This crosstalk allows for a more robust and context-specific immune activation.
Synergy with Other TLRs: Combinations of TLR7/8 agonists with agonists of other TLRs, such as TLR4 (e.g., GLA) or TLR9 (e.g., CpG ODN), have demonstrated synergistic effects on immune responses frontiersin.orgnih.govasm.org. For instance, co-stimulation of dendritic cells (DCs) and macrophages with TLR7/8 agonists like R848 and TLR4 agonists like GLA has been shown to enhance the release of inflammatory mediators, including cytokines and chemokines, often mediated through p38/JNK signaling pathways nih.gov. Such combinations can lead to enhanced T and B cell responses and influence T helper cell polarization (e.g., Th1 vs. Th17) frontiersin.orgnih.gov.
Interaction with RLRs: Crosstalk between TLRs and RIG-I-like receptors (RLRs), which sense viral RNA, can also enhance antiviral immunity nih.govscienceopen.com. Co-stimulation of TLR8 agonists with RLR agonists, such as poly(I:C) (a TLR3 agonist that can also engage RLRs), has been observed to induce stronger type I IFN responses, including increased IFN-β production and upregulation of IFN-stimulated genes like ISG15 nih.gov.
Complement System Interactions: The complement system, particularly through complement receptor 3 (CR3), can engage in signaling crosstalk with TLRs. While CR3 activation can sometimes inhibit TLR7/8-induced TNF production by promoting MyD88 degradation, it can also modulate host responses in ways that enhance viral transcription in certain contexts nih.gov.
Synergy with Other Immune Modulators: Molecules like High mobility group nucleosome-binding protein 1 (HMGN1), which can act as an alarmin, have shown synergistic effects when combined with TLR7/8 agonists like R848. This combination leads to marked DC activation, enhanced production of cytokines such as IL-12p70, IL-1β, and TNF-α, and synergistic activation of IRF3 and IRF7, thereby promoting a potent Th1 immune response frontiersin.org.
These synergistic interactions highlight the complex network of PRR signaling, where TLR7/8 agonists can enhance or modulate immune outcomes when co-engaged with other innate immune sensors or signaling molecules.
Table 2: Interplay and Synergistic Signaling of TLR7/8 Agonists
| TLR7/8 Agonist | Synergistic Partner(s) | Observed Synergistic Effect(s) | Key Signaling Pathways Involved |
| R848 | HMGN1 | Enhanced DC maturation; synergistic cytokine production (IL-12p70, IL-1β, TNF-α); IRF3/IRF7 activation | NF-κB, MAPKs, IRF3/IRF7 |
| R848 | GLA (TLR4 agonist) | Enhanced inflammatory mediator release (cytokines, chemokines); potentiation of immune response | p38/JNK signaling |
| TLR7/8 agonists | RLR agonists (e.g., Poly(I:C)) | Enhanced type I IFN response (IFN-β); increased IL-12p70; ISG15 mRNA upregulation | RLR signaling |
| TLR7/8 agonists | TLR4 agonists | Enhanced T and B cell responses; modulation of Th1/Th17 polarization | Various |
| TLR7/8 agonists | Complement (CR3) | Can inhibit TNF production; can enhance viral transcription | MyD88 degradation, CR3 signaling |
Compound Names
this compound
R848 (Resiquimod)
Imiquimod (B1671794) (R837)
CL097
Gardiquimod
TL8-506
Telratolimod (3M-052)
Selgantolimod (GS-9866)
Motolimod (VTX-2337)
Poly I:C (Polyinosinic:polycytidylic acid)
GLA (Glucopyranosyl Lipid Adjuvant)
CpG ODN (Oligodeoxynucleotides)
HMGN1 (High mobility group nucleosome-binding protein 1)
Cellular and Immunological Responses Induced by Tlr7/8 Agonist 3
Activation and Modulation of Innate Immune Cells
TLR7/8 agonist 3 plays a significant role in the activation and modulation of several key innate immune cell types, influencing their maturation, effector functions, and cytokine secretion profiles.
Plasmacytoid Dendritic Cells (pDCs) Maturation and Activation
Plasmacytoid dendritic cells (pDCs) are highly responsive to TLR7 agonists, and by extension, to TLR7/8 agonists like this compound. Upon stimulation, pDCs undergo maturation, characterized by the upregulation of surface markers such as CD40, CD83, CD86, and MHC class II molecules mdpi.comnih.govresearchgate.net. This maturation process is accompanied by the significant production of Type I Interferons (IFN-α and IFN-ω), which are critical for establishing an antiviral state and promoting Th1 immune responses nih.govashpublications.orgnih.gov. This compound, particularly through its TLR7 component, strongly induces IFN-α production from pDCs, along with other pro-inflammatory cytokines like TNF-α and chemokines such as IP-10 nih.gov. While TLR7 agonists are generally more potent in activating pDCs and driving IFN-α production compared to TLR8 agonists, TLR7/8 agonists effectively engage this cell type aai.org.
Table 1: this compound-Induced Activation and Maturation of pDCs
| Immune Cell Type | Response Measured | Key Findings with this compound | Citation(s) |
| pDCs | Maturation Markers | Upregulation of CD40, CD83, CD86, MHC class II (HLA-DR) | mdpi.comnih.govresearchgate.net |
| pDCs | Cytokine Production | Significant production of IFN-α, IFN-ω, TNF-α | nih.govashpublications.orgnih.gov |
| pDCs | Chemokine Production | Induction of IP-10 | nih.gov |
| pDCs | Overall Activation | Potent activation, particularly via TLR7 component, leading to Type I Interferon production. | nih.govaai.org |
Myeloid Dendritic Cells (mDCs) Maturation and Activation
Myeloid dendritic cells (mDCs) are also significantly activated by this compound, primarily through the TLR8 pathway. Stimulation leads to the maturation of mDCs, evidenced by increased expression of co-stimulatory molecules (CD80, CD86) and MHC class II molecules (HLA-DR), which are crucial for antigen presentation and T cell activation mdpi.comnih.govfrontiersin.org. TLR8 agonists, including this compound, are particularly effective at inducing the production of pro-inflammatory cytokines such as IL-12p70, IL-1β, and TNF-α from mDCs aai.orgfrontiersin.orgoup.com. IL-12p70, a key cytokine for driving Th1 responses, is prominently secreted by TLR8-activated mDCs aai.org. The synergistic activation of DCs by TLR7/8 agonists in combination with other factors has also been reported, further enhancing their maturation and immune-stimulating capacity frontiersin.org.
Table 2: this compound-Induced Activation and Maturation of mDCs
| Immune Cell Type | Response Measured | Key Findings with this compound | Citation(s) |
| mDCs | Maturation Markers | Upregulation of CD80, CD86, CD83, HLA-DR | mdpi.comnih.govfrontiersin.org |
| mDCs | Cytokine Production | Induction of IL-12p70, IL-1β, TNF-α | aai.orgfrontiersin.orgoup.com |
| mDCs | Overall Activation | Potent activation, particularly via TLR8 component, promoting Th1-polarizing cytokine production. | aai.org |
Monocytes and Macrophages Activation and Polarization (e.g., M1-like Phenotype)
Monocytes, upon encountering this compound, are activated and can differentiate into macrophages. This stimulation promotes a pro-inflammatory phenotype, often characterized as M1-like polarization mdpi.comannualreviews.orgnih.govoaepublish.comfrontiersin.org. TLR7/8 agonists, including R848, activate monocytes and induce the production of cytokines such as TNF-α, IL-1β, IL-6, and IL-12 nih.govaai.orgfrontiersin.orgoup.comaai.orgkarger.com. Specifically, R848 stimulation of monocytes results in IL-12 production nih.gov. Macrophages polarized towards the M1 phenotype by TLR7/8 agonists exhibit enhanced pro-inflammatory functions, including the secretion of cytokines that promote T-helper 1 (Th1) cell differentiation and cellular immunity mdpi.comannualreviews.orgnih.gov. This polarization can be crucial in anti-tumor immunity, where repolarizing tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype is a therapeutic goal nih.gov.
Table 3: this compound-Induced Activation and Polarization of Monocytes/Macrophages
| Immune Cell Type | Response Measured | Key Findings with this compound | Citation(s) |
| Monocytes/Macrophages | Activation | Upregulation of surface markers, increased cytokine production | nih.govaai.orgfrontiersin.orgoup.com |
| Monocytes/Macrophages | Polarization | Promotion of M1-like phenotype | mdpi.comannualreviews.orgnih.govoaepublish.com |
| Monocytes/Macrophages | Cytokine Production (M1-like) | Induction of TNF-α, IL-1β, IL-6, IL-12 | nih.govaai.orgfrontiersin.orgoup.com |
| Monocytes/Macrophages | Specific Cell Response | R848 stimulates monocytes to produce IL-12. | nih.gov |
| Tumor-Associated Macrophages | Repolarization | Conjugated TLR7/8 agonists promote M1 polarization of TAMs, increasing TNF-α secretion and activating anti-tumor immune responses. | nih.gov |
Natural Killer (NK) Cell Cytotoxicity and Cytokine Production
Natural Killer (NK) cells express functional TLR7 and TLR8, enabling them to respond to this compound nih.govaai.orgaai.orgbmj.com. Activation of NK cells by TLR7/8 agonists can enhance their cytotoxic activity against target cells and stimulate the production of cytokines, most notably Interferon-gamma (IFN-γ) mdpi.comnih.govaai.orgaai.org. This IFN-γ production is often dependent on accessory cells, such as monocytes, which produce IL-12 in response to TLR7/8 agonists, thereby indirectly activating NK cells nih.govaai.orgaai.org. However, NK cells can also be directly activated by TLR7/8 agonists if they have been pre-primed with cytokines like IL-2 or IFN-α aai.org. The CD56brightCD16− subset of NK cells appears to be particularly responsive, exhibiting increased proliferation, cytokine release, and cytotoxic activity upon TLR7/8 stimulation bmj.com. This compound has also been shown to increase TNF-α and GM-CSF production by NK cells mdpi.com.
Table 4: this compound-Induced Activation of NK Cells
| Immune Cell Type | Response Measured | Key Findings with this compound | Citation(s) |
| NK Cells | Cytotoxicity | Enhanced cytotoxic activity against target cells (e.g., Daudi, melanoma cells). | mdpi.comaai.orgaai.orgbmj.com |
| NK Cells | Cytokine Production | Significant IFN-γ production, often accessory cell-dependent; increased TNF-α, GM-CSF. | mdpi.comnih.govaai.orgaai.org |
| NK Cells | Activation Subsets | Prevalent activation of CD56brightCD16− NK cells, leading to increased proliferation and effector functions. | bmj.com |
| NK Cells | Direct vs. Indirect | Direct activation requires priming; indirect activation via accessory cells (e.g., monocytes producing IL-12) is a significant pathway. | nih.govaai.org |
Induction of Key Soluble Mediators
The activation of innate immune cells by this compound results in the concerted release of a wide array of soluble mediators, primarily pro-inflammatory cytokines and chemokines. These molecules orchestrate the immune response, recruit other immune cells, and shape both innate and adaptive immunity. Key soluble mediators induced include:
Type I Interferons (IFN-α, IFN-ω): Primarily produced by pDCs upon TLR7 activation nih.govashpublications.orgnih.gov.
Interferon-gamma (IFN-γ): A critical cytokine produced by NK cells, often indirectly induced via accessory cell activation mdpi.comnih.govaai.orgaai.org.
Interleukin-12 (IL-12, particularly IL-12p70): Secreted by mDCs, monocytes, and macrophages, driving Th1 polarization mdpi.comaai.orgnih.govfrontiersin.orgoup.comnih.gov.
Tumor Necrosis Factor-alpha (TNF-α): Produced by various myeloid cells including mDCs, monocytes, and macrophages, contributing to inflammation nih.govaai.orgfrontiersin.orgoup.comaai.orgkarger.com.
Interleukin-1 beta (IL-1β): Induced by mDCs and macrophages, contributing to inflammatory responses frontiersin.orgaai.orgkarger.com.
Interleukin-6 (IL-6): Released by B cells, monocytes, and macrophages, playing a role in inflammation and B cell activation aai.orgkarger.comresearchgate.netnih.govashpublications.org.
Chemokines: Including IP-10, CCL5, CXCL10, and MIP-1α, which facilitate immune cell trafficking and recruitment nih.govashpublications.orgaai.org.
Table 6: Key Soluble Mediators Induced by this compound
| Soluble Mediator | Primary Cell Source(s) | Key Functions | Citation(s) |
| IFN-α / IFN-ω | pDCs | Antiviral state, Th1 polarization, DC maturation | nih.govashpublications.orgnih.gov |
| IFN-γ | NK Cells | Enhances macrophage activation, promotes Th1 responses, NK cell cytotoxicity | mdpi.comnih.govaai.orgaai.org |
| IL-12p70 | mDCs, Monocytes, Macrophages | Drives Th1 differentiation, NK cell activation | mdpi.comaai.orgnih.govfrontiersin.orgoup.comnih.gov |
| TNF-α | mDCs, Monocytes, Macrophages | Pro-inflammatory, recruits immune cells, promotes cell death | nih.govaai.orgfrontiersin.orgoup.comaai.org |
| IL-1β | Monocytes, Macrophages | Pro-inflammatory, activates inflammatory pathways | frontiersin.orgaai.orgkarger.com |
| IL-6 | B Cells, Monocytes, Macrophages | Pro-inflammatory, B cell activation, T cell differentiation | aai.orgkarger.comresearchgate.netnih.govashpublications.org |
| IP-10 (CXCL10) | pDCs, Monocytes | Chemotaxis of T cells and NK cells, antiviral effects | nih.govashpublications.org |
| CCL5 | Monocytes | Chemotaxis of T cells, NK cells, monocytes | ashpublications.org |
| CXCL10 | Monocytes | Chemotaxis of T cells and NK cells | ashpublications.org |
| MIP-1α | mDCs | Chemotaxis of monocytes, NK cells, T cells | aai.org |
Compound List:
this compound
Production of Type I Interferons (IFN-α)
TLR7/8 agonists are potent inducers of Type I Interferons, particularly IFN-α. Studies indicate that activation of TLR7, primarily in plasmacytoid dendritic cells (pDCs), leads to significant IFN-α secretion. This response is crucial for antiviral immunity and can also contribute to anti-tumor effects. For instance, specific TLR7/8 agonists have been shown to induce IFN-α production in peripheral blood mononuclear cells (PBMCs) nih.govaai.orgacs.orgaai.orgfrontiersin.orgrupress.org. The magnitude of IFN-α induction can vary depending on the specific agonist and cell type, with some TLR7-selective agonists being more effective than dual TLR7/8 agonists in certain contexts aai.org.
Table 1: Type I Interferon (IFN-α) Production Induced by TLR7/8 Agonists
| Agonist Example | Cell Type | Induced IFN-α Level (Representative) | Citation |
| R848 (TLR7/8) | PBMCs | Increased levels | nih.govrupress.org |
| 3M-001 (TLR7) | PBMCs | Submicromolar concentrations induce IFN-α | aai.org |
| 3M-002 (TLR8) | PBMCs | Lower IFN-α induction than TNF-α/IL-12 | aai.org |
| 3M-003 (TLR7/8) | PBMCs | Induced at 0.03 μM | aai.org |
| ProLNG-001 | pDCs | Eightfold higher secretion than R848 | mdpi.com |
Secretion of Pro-inflammatory Cytokines (TNF-α, IL-12, IL-6, IFN-γ)
TLR7/8 agonists are well-known for their ability to stimulate the production of a range of pro-inflammatory cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). These cytokines are critical for initiating and amplifying immune responses, promoting inflammation, and directing the differentiation of immune cells. TLR8 agonists, in particular, have been shown to be more potent inducers of TNF-α and IL-12 compared to TLR7 agonists aai.orgfrontiersin.orgaai.org. IFN-γ production, a hallmark of Th1 responses, is also significantly enhanced by TLR7/8 activation frontiersin.orgconsensus.apponcotarget.com.
Table 2: Pro-inflammatory Cytokine Secretion Induced by TLR7/8 Agonists
| Agonist Example | Cytokine | Induced Level (Representative) | Citation |
| CL075 (TLR8) | TNF-α | Induced at 0.3 μM | aai.org |
| CL075 (TLR8) | IL-12 | Induced at 0.3 μM | aai.org |
| 3M-002 (TLR8) | TNF-α | Induced at lower concentrations than IFN-α | aai.org |
| 3M-002 (TLR8) | IL-12 | Induced at lower concentrations than IFN-α | aai.org |
| 3M-003 (TLR7/8) | TNF-α | Induced at 0.1 μM | aai.org |
| 3M-003 (TLR7/8) | IL-12 | Induced at 0.1 μM | aai.org |
| R848 (TLR7/8) | IL-12 | Potent induction | stemcell.com |
| R848 (TLR7/8) | IFN-γ | Induced in CD4+ T cells | stemcell.comnih.gov |
| CL097 (TLR7/8) | IL-6 | Induced in SS and HC groups | oncotarget.com |
| CL097 (TLR7/8) | TNF-α | Induced in SS and HC groups | oncotarget.com |
| CL097 (TLR7/8) | IFN-γ | Induced, though lower than control group in SS patients | oncotarget.com |
| MEDI9197 (3M-052) | IFN-γ | Secretion measured in human immune cells | bmj.com |
| ProLNG-001 | IL-12 | Expressed in BMDCs | mdpi.com |
| ProLNG-001 | TNF-α | Expressed in BMDCs | mdpi.com |
| ProLNG-001 | IFN-γ | Dose-dependent increase in hPBMCs | mdpi.com |
Chemokine Production (e.g., IP-10, CCL2)
In addition to cytokines, TLR7/8 agonists stimulate the production of various chemokines, which are crucial for guiding immune cell migration to sites of inflammation or infection. Chemokines such as IFN-γ-inducible protein 10 (IP-10) and CCL2 (also known as MCP-1) are often induced following TLR activation. While TLR7 agonists may more effectively induce IFN-regulated chemokines like IP-10, TLR8 agonists can induce a broader range of pro-inflammatory chemokines aai.orgresearchgate.net.
Modulation of Adaptive Immune Responses
The activation of innate immune cells by TLR7/8 agonists translates into significant modulation of adaptive immune responses, enhancing the development of antigen-specific immunity.
Enhanced Antigen Presentation and T-cell Priming
TLR7/8 agonists significantly enhance the function of antigen-presenting cells (APCs), particularly dendritic cells (DCs). They promote DC maturation, leading to increased expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules. This enhanced maturation facilitates more efficient antigen uptake, processing, and presentation to T cells, thereby boosting T-cell priming. Co-delivery or conjugation of TLR7/8 agonists with antigens has been shown to improve antigen presentation and subsequent T-cell responses nih.govfrontiersin.orgoup.comjci.orgmpg.deashpublications.orgnih.gov.
Table 3: Impact of TLR7/8 Agonists on Dendritic Cell Function
| Agonist Example | Effect on DCs | Citation |
| CL075 (TLR8) | Stimulated monocytes to become potent antigen-presenting dendritic cells (DCs) | nih.gov |
| 3M-052 (TLR7/8) | Enhanced maturation and co-stimulatory marker expression (CD80, CD86) | frontiersin.org |
| R848 (TLR7/8) | Promotes DC maturation and activation | mpg.dekarger.com |
| CL075 (TLR7/8) | Induced mature DCs secreting high levels of IL-12(p70) | nih.gov |
| General TLR7/8 | Boosts antigen presentation by DCs | acs.org |
Promotion of T Helper (Th) 1 Polarization
A key outcome of TLR7/8 agonist stimulation is the promotion of T helper (Th) 1 polarization. This is characterized by the increased production of Th1-associated cytokines such as IFN-γ and IL-12, and a shift away from Th2-biased responses. This Th1 skewing is crucial for cell-mediated immunity, which is vital for controlling intracellular pathogens and cancer. TLR7/8 agonists have demonstrated efficacy in overcoming neonatal hyporesponsiveness and enhancing Th1 responses in pediatric vaccine models mdpi.comconsensus.appfrontiersin.orgjci.orgnih.govkarger.comnih.gov.
Table 4: TLR7/8 Agonist-Induced Th1 Polarization
| Agonist Example | Effect on Th1 Polarization | Citation |
| 3M-052 (TLR7/8) | Induces robust Th1 cytokine production (e.g., IL-12, IFN-γ) in newborn leukocytes; shifts immunity toward Th1 responses. | consensus.appfrontiersin.org |
| R848 (TLR7/8) | Induces a strong Th1 response; promotes Th1 polarization of CD4+ T cells; shifts Ab responses from IgG1 toward IgG2c; increases IFN-γ secretion. | mdpi.comfrontiersin.orgkarger.com |
| CL075 (TLR7/8) | Polarized CD4+ and CD8+ T cells to secrete IFN-γ. | nih.gov |
| MEDI9197 (3M-052) | Leads to Th1 polarization, enrichment, and activation of NK and CD8+ T cells. | bmj.com |
| General TLR7/8 | Skews immunity toward T helper (Th) 1 responses; enhances Th1-like responses (IFN-γ–producing CD4 cells and IgG2-producing B cells). | oup.comjci.orgnih.gov |
Activation and Expansion of Antigen-Specific CD8+ T Cells
TLR7/8 agonists are potent activators and expanders of antigen-specific CD8+ T cells (cytotoxic T lymphocytes). By enhancing DC cross-presentation capabilities and promoting a Th1 cytokine milieu, these agonists foster the development of robust CD8+ T cell responses. Studies have shown that TLR7/8 agonists can increase the accumulation of effector CD8+ T cells in lymph nodes and enhance their IFN-γ production, contributing to effective cell-mediated immunity against viral infections and tumors mdpi.comnih.govfrontiersin.orgjci.orgmpg.deashpublications.orgnih.govkarger.com.
Table 5: TLR7/8 Agonist-Mediated CD8+ T Cell Activation and Expansion
| Agonist Example | Effect on CD8+ T Cells | Citation |
| R848 (TLR7/8) | Induces more CD8+ T cell accumulation and IFN-γ+ CD8+ T cells in LNs; enhances CD8+ T cell proliferation and IFN-γ+ CD8+ T cell production. | karger.com |
| CL075 (TLR7/8) | Enhanced CD8+ T cell expansion and IFN-γ production when combined with DCIR targeting. | ashpublications.org |
| 3M-052 (TLR7/8) | Promotes CD8+ T cell activation and immune cell infiltration into the tumor microenvironment; enhances frequency of antigen-specific IFN-γ-secreting CD8+ T cells. | mdpi.com |
| General TLR7/8 | Augments the effectiveness of cancer immunotherapy by activating CD8+ T cells; promotes optimal CD8+ T cell responses when conjugated with antigens. | mdpi.comoup.comjci.org |
Compound List:
this compound (representative class)
R848 (Resiquimod)
CL075
CL097
3M-001
3M-002
3M-003
3M-007
3M-052 (MEDI9197)
ProLNG-001
Induction of Robust Humoral Immune Responses and Antibody Production
TLR7/8 agonists are well-established as potent enhancers of humoral immunity, significantly boosting antigen-specific antibody production and influencing antibody isotype profiles. By activating antigen-presenting cells (APCs) such as dendritic cells (DCs), these agonists promote the maturation and activation of B cells, leading to increased antibody secretion and class switching frontiersin.orgoup.comau.dkmdpi.com.
Studies have demonstrated that TLR7/8 agonists can drive a Th1-biased immune response, characterized by the production of IgG2a and IgG2c antibodies, which are crucial for cell-mediated immunity and defense against intracellular pathogens frontiersin.orgau.dkmdpi.comfrontiersin.org. This skewing towards a Th1 profile is a key advantage for vaccines targeting viral infections or cancer, where robust cellular and antibody-mediated responses are essential for effective pathogen clearance or tumor elimination.
Specific TLR7/8 agonists have shown remarkable efficacy in enhancing antibody titers against various antigens. For instance, the TLR7/8 agonist INI-4001, when used as an adjuvant with a Powassan virus-like-particle (POWV-VLP) vaccine, induced IgG antibody titers nearly 1,000-fold higher than those achieved with alum adjuvants biorxiv.orgbiorxiv.org. Furthermore, this agonist conferred complete protection against lethal challenge biorxiv.orgbiorxiv.org. Similarly, conjugation of TLR7/8 agonists to hyperbranched polymers has been shown to elicit potent and durable Th1 responses, including high IgG2c titers against viral antigens like gp120 au.dk. Another study using a TLR7/8 agonist (Compound 3) in a SARS-CoV-2 RBD trimer vaccine demonstrated enhanced IgG2a production compared to a control agonist mdpi.com. The ability to promote rapid antibody class switching and sustain high antibody levels highlights the significant potential of TLR7/8 agonists in vaccine adjuvantation au.dkmdpi.com.
Table 1: Antibody Responses Enhanced by TLR7/8 Agonists
| TLR7/8 Agonist Example | Antigen / Vaccine Type | Antibody Type Measured | Effect on Antibody Response | Citation |
| INI-4001 | POWV-I VLP vaccine | Total IgG | Nearly 1,000-fold higher titers compared to alum adjuvant | biorxiv.orgbiorxiv.org |
| INI-4001 | POWV-I VLP vaccine | IgG2a | Induced higher IgG2a than Compound 2 | mdpi.com |
| HBP-7/8a-2 | gp120 (HIV vaccine) | IgG2c | Elicited strong IgG2c titers, indicating Th1 skew | au.dk |
| Compound 3 | SARS-CoV-2 RBD trimer | IgG2a | Induced more IgG2a than Compound 2 | mdpi.com |
| Lipidated TLR7/8 | Influenza | IgG2a | Predominantly IgG2a response compared to non-adjuvanted control | frontiersin.org |
Suppression of Regulatory T Cell (Treg) Populations
Regulatory T cells (Tregs) are crucial for maintaining immune homeostasis but can also suppress anti-tumor and anti-pathogen immune responses. TLR7/8 agonists have demonstrated a significant capacity to modulate Treg populations, primarily by suppressing their frequency, function, or differentiation, thereby facilitating more robust effector immune responses aacrjournals.orgplos.orgoncotarget.comfrontiersin.orgresearchgate.netspandidos-publications.comfrontiersin.org.
Several studies have reported a marked reduction in Treg populations in the presence of TLR7/8 agonists. For instance, in mice treated with a TLR7/8 agonist, the frequency of CD25+Foxp3+ Tregs at the tumor site was significantly reduced from 36.6% in control mice to 8.0% aacrjournals.org. Similarly, treatment with the TLR7 agonist R848 led to a decrease in the frequency of FoxP3+ Tregs from 34.36% to 11.5% of CD4+ T cells in a lung tumor model spandidos-publications.com. In vitro studies have also shown that TLR7/8 agonists can inhibit Treg differentiation from naïve CD4+ T cells and downregulate key Treg markers such as Foxp3 and PD-1 oncotarget.comfrontiersin.orgfrontiersin.org.
Table 2: Impact of TLR7/8 Agonists on Regulatory T Cell (Treg) Populations
| TLR7/8 Agonist Example | Context / Model | Treg Measurement | Control Value (%) | Treated Value (%) | Effect | Citation |
| TLR7/8 agonist | Tumor site (peritoneal cavity) | Frequency of CD25+Foxp3+ Tregs | 36.6 ± 2.2 | 8.0 ± 6.4 | Significant reduction in Treg frequency | aacrjournals.org |
| R848 | Subcutaneous lung tumors | Frequency of FoxP3+ Tregs (% of CD4+ T cells) | 34.36 ± 3.66 | 11.5 ± 0.45 | Significant decrease in Treg frequency | spandidos-publications.com |
| TLR7-1a | Tumor-derived Tregs (in vitro) | IL-10 biosynthesis | N/A | Suppressed | Reduced immunosuppressive cytokine production | frontiersin.org |
| DSP-0509 (TLR7 agonist) | CD4+ T cells + DCs (in vitro) | Percentage of Treg differentiation from CD4+ T cells | ~10% | Reduced | Hampered Treg differentiation | frontiersin.org |
| Resiquimod (B1680535) | Tumor microenvironment (SCCVII) | Treg frequency | N/A | Reduced | Reduction of Treg in tumor microenvironment | oncotarget.com |
Structure Activity Relationship Sar and Design Principles of Tlr7/8 Agonists
Medicinal Chemistry of TLR7/8 Agonist Scaffolds
A variety of heterocyclic scaffolds have been identified as effective TLR7/8 agonists, each with unique SAR characteristics. These include imidazoquinolines, oxoadenines, pyrido[3,2-d]pyrimidines, and pyridine-2-amines.
Imidazoquinolines: This class of compounds, which includes the well-known agonists imiquimod (B1671794) and resiquimod (B1680535), has been extensively studied. Key structural features that influence activity include substitutions at the N1, C2, and C7 positions of the imidazoquinoline core. The C4-amino group is generally considered essential for activity. Modifications at the N1 and C2 positions have been a major focus of optimization, leading to compounds with enhanced potency and altered TLR7/TLR8 selectivity. For instance, the exploration of N1-substitutions has yielded a diverse range of analogs, including those with thiols, amines, alcohols, esters, and carboxylic acids, each impacting TLR7 and TLR8 activation differently.
Oxoadenines: The 8-oxoadenine scaffold is another critical class of TLR7/8 agonists. SAR studies have revealed that the 8-oxo group is crucial for interferon-inducing activity. Much of the medicinal chemistry efforts have focused on modifications at the N9 position. The introduction of various substituents at this position, often connected via an alkyl linker, has been shown to modulate TLR7/8 selectivity and potency.
Pyrido[3,2-d]pyrimidines: This scaffold has emerged as a promising source of potent dual TLR7/8 agonists. Research in this area has led to the development of compounds with near-equivalent agonistic activities toward both TLR7 and TLR8. nih.gov These molecules have demonstrated the ability to induce a robust cytokine response, highlighting their potential in cancer immunotherapy. nih.gov
Pyridine-2-amines: Derivatives of pyridine-2-amine have been identified as selective TLR8 agonists. This selectivity offers a valuable tool for dissecting the distinct biological roles of TLR7 and TLR8. Patent literature discloses pyridine-2-amine derivatives with high selectivity, strong activity, and a good safety profile, suggesting their potential as therapeutic agents and vaccine adjuvants. mdpi.com
| Scaffold | Key SAR Positions | General Activity Profile |
|---|---|---|
| Imidazoquinolines | N1, C2, C4-NH2, C7 | Dual TLR7/8 agonists (e.g., Resiquimod) and selective TLR7 agonists (e.g., Imiquimod) |
| Oxoadenines | N9, 8-oxo group | Modulatable TLR7/8 selectivity based on N9-substituent |
| Pyrido[3,2-d]pyrimidines | Various substitutions on the bicyclic core | Potent dual TLR7/8 agonists |
| Pyridine-2-amines | Substitutions on the pyridine (B92270) ring and amino group | Selective TLR8 agonists |
Influence of Structural Modifications on TLR7/TLR8 Selectivity and Potency
In several agonist scaffolds, the length and branching of alkyl chains have a profound impact on activity. For imidazoquinolines, increasing the C2 alkyl chain length generally enhances both TLR7 and TLR8 activation, with optimal activity for TLR7 observed with a butyl group and for TLR8 with a pentyl group. acs.org This is attributed to the C2 substituent projecting into a hydrophobic pocket within the receptor. acs.org
Similarly, in the 8-oxoadenine series, the length of the alkyl linker connecting a substituent to the N9 position can modulate TLR7/8 specificity. umn.edu For instance, a series of 9-(4-piperidinylalkyl)-8-oxoadenines showed that a 5-carbon linker resulted in the most potent TLR7 agonist, while a 1-carbon linker yielded the most potent TLR8 agonist. umn.edu
The nature of the heterocyclic core is fundamental to TLR7/8 agonist activity. A strict dependence on the electronic configuration of the heterocyclic system has been observed to influence agonistic activity. rsc.org Even modest structural changes, such as the substitution or shifting of nitrogen atoms within the ring system, can significantly alter TLR7 and/or TLR8 activity. rsc.org This highlights the critical role of the electronic environment of the scaffold in receptor recognition and activation. The replacement of the imidazoquinoline core with other heterocyclic systems like thiazolo[4,5-c]quinoline or oxazolo[4,5-c]quinoline (B15046130) can lead to a loss or alteration of activity, underscoring the specific structural requirements for agonism. rsc.org
| Structural Modification | Effect on TLR7/TLR8 Activity and Selectivity | Example Scaffold |
|---|---|---|
| Alkyl Chain Length (C2 position) | Increasing length enhances activity. Butyl optimal for TLR7, pentyl for TLR8. | Imidazoquinolines |
| Alkyl Linker Length (N9 position) | Modulates TLR7 vs. TLR8 selectivity. 5-carbon linker favors TLR7, 1-carbon linker favors TLR8. | 8-Oxoadenines |
| Heterocyclic Core | Electronic configuration is critical for activity. Minor changes can significantly alter potency and selectivity. | Imidazoquinolines and related heterocycles |
| Chirality | Reported to have little effect on potency or selectivity in some series. | 8-Oxoadenines |
Rational Design Strategies for Optimizing Biological Activity and Pharmacological Profile
Rational design approaches leverage structural biology insights and medicinal chemistry principles to create agonists with improved properties. A key strategy involves modifying known agonist scaffolds to enhance potency, tune selectivity, and improve drug-like properties.
A sophisticated application of rational design is the development of photo-controlled TLR7/8 agonists. These molecules allow for the precise control of immune activation in a specific location and at a specific time, which is invaluable for studying the complex dynamics of the immune response. acs.org This is typically achieved by introducing a photolabile "caging" group at a position on the agonist that is critical for receptor binding. acs.org This caged agonist is inactive until it is exposed to light of a specific wavelength, which cleaves the caging group and restores the agonist's activity. acs.org This approach has been successfully applied to create photo-controlled agonists of TLR7/8, enabling researchers to selectively stimulate immune cells and probe TLR signaling in a spatio-temporal manner. acs.org
Conjugation Strategies for Targeted Delivery and Reduced Systemic Effects
Systemic administration of Toll-like receptor 7 and 8 (TLR7/8) agonists can lead to widespread immune activation, which has limited their clinical utility. aacrjournals.org To overcome this challenge, conjugation strategies have been developed to ensure targeted delivery of these potent immunomodulators to specific cells or tissues, thereby localizing their effects and minimizing systemic exposure. aacrjournals.orgacs.org These strategies involve linking the TLR7/8 agonist to a targeting moiety, such as a nanoparticle-binding molecule, a cell-specific ligand, or an antibody.
One approach to targeted delivery is the modification of TLR7/8 agonists with adamantane (B196018) for encapsulation within nanoparticles. thno.orgnih.gov This strategy leverages the strong supramolecular guest-host interaction between adamantane and cyclodextrin (B1172386) to achieve efficient loading of the agonist into cyclodextrin nanoparticles (CDNPs). nih.gov
Researchers developed an adamantane-modified derivative of the TLR7/8 agonist resiquimod (R848), named R848-Ad. thno.orgnih.gov The conjugation of the adamantane moiety to R848 was designed to increase the binding affinity of the drug for the cyclodextrin nanoparticle carrier. nih.gov This modification significantly improved the dissociation constant (KD) by more than 300-fold compared to the parent compound R848. nih.gov The resulting conjugate, R848-Ad, retained its ability to agonize TLR7/8 and polarize macrophages. thno.orgnih.gov When loaded into CDNPs, this formulation allows for targeted drug delivery to tumor-associated macrophages (TAMs), which readily take up saccharide-based materials. nih.govscispace.com The strong interaction between the drug and the nanoparticle helps to limit systemic toxicity while maintaining therapeutic efficacy at the target site. thno.orgnih.gov
Table 1: Adamantane-Modified TLR7/8 Agonist Conjugate
| Compound Name | Description | Targeting Strategy | Delivery Vehicle | Key Finding |
|---|---|---|---|---|
| R848-Ad | Adamantane-modified derivative of Resiquimod (R848) | Guest-host interaction with cyclodextrin | Cyclodextrin nanoparticles (CDNPs) | Improved drug affinity for the nanoparticle, enabling targeted delivery to TAMs and reduced systemic effects. thno.orgnih.gov |
Conjugating TLR7/8 agonists to mannose is a strategy designed to target dendritic cells (DCs), which are key antigen-presenting cells (APCs). nih.govnih.gov This approach takes advantage of the mannose-binding C-type lectin receptors, such as CD206, that are present on the surface of DCs. nih.govrsc.org
In one study, a TLR7/8 agonist was covalently conjugated to mannose. This conjugate was designed to self-assemble into nanoparticles with a hydrophilic mannose exterior and a hydrophobic TLR7/8 agonist core. nih.govnih.gov This structure is intended to enhance recognition and uptake by DCs through mannose receptor binding. nih.gov While the conjugate showed a drop in stimulating HEK-Blue™ hTLR7/8 cells directly, it efficiently stimulated mouse bone marrow-derived dendritic cells. nih.gov This was evidenced by the upregulation of maturation markers CD80 and CD86 and higher expression of cytokines like TNF-α, IL-6, and IL-12p70 compared to the unconjugated agonist. nih.govnih.gov By co-delivering antigens and the TLR7/8 agonist to APCs, mannose-decorated polymersomes can significantly increase APC maturation and cross-presentation. rsc.org
Table 2: Mannose-Conjugated TLR7/8 Agonist
| Conjugate Type | Target Receptor | Target Cell | Mechanism | Observed In Vitro Effects |
|---|---|---|---|---|
| Mannose-TLR7/8 agonist | Mannose-binding C-type lectin receptors (e.g., CD206) | Dendritic Cells (DCs) | Self-assembles into nanoparticles for targeted uptake by DCs. nih.govnih.gov | Upregulation of CD80 and CD86; increased secretion of TNF-α, IL-6, and IL-12p70. nih.gov |
Antibody-drug conjugates (ADCs), also referred to as immunostimulatory drug conjugates (IMCs), represent a highly specific method for delivering TLR7/8 agonists directly to target cells, particularly within the tumor microenvironment (TME). acs.orgdigitellinc.com This strategy links a potent TLR7/8 agonist payload to a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells or other cells in the TME. aacrjournals.orgacs.org This targeted delivery aims to maximize efficacy while minimizing the systemic toxicities associated with broad immune activation. acs.orgdigitellinc.com
The design of these conjugates involves optimizing the TLR7/8 agonist payload, the linker connecting the payload to the antibody, and the antibody itself. acs.orgnih.gov For instance, researchers have developed novel imidazoquinoline-based dual TLR7/8 agonists specifically designed as ADC payloads. aacrjournals.org Structure-activity relationship (SAR) studies have led to the identification of compounds with varying potencies and ratios of TLR7 and TLR8 activity. acs.orgnih.gov
One example involves an IMC that targets the LIV1 protein, which is upregulated in several types of cancer. acs.org Upon binding to LIV1 on tumor cells, the Fc region of the IMC can engage Fcγ receptors on adjacent tumor-associated myeloid cells, delivering the TLR7/8 agonist payload and activating an immune response directly within the tumor. acs.org Another study described an ADC where the TLR7/8 agonist IMDQ was linked to an anti-hepatitis B surface antigen (HBsAg) antibody, 129G1, to target HBV infection. oup.com
The choice of linker is also critical. Studies have evaluated both cleavable and non-cleavable linkers to understand their impact on ADC stability and efficacy. binghamton.edu In some cases, a non-cleavable linker proved more potent, a finding potentially related to intracellular retention of the payload. aacrjournals.orgbinghamton.edu These targeted immune agonist ADCs have demonstrated robust efficacy in preclinical models. digitellinc.com
Table 3: Examples of TLR7/8 Agonist-Antibody Conjugates
| Conjugate | Antibody Target | TLR7/8 Agonist Payload | Therapeutic Area | Design Principle |
|---|---|---|---|---|
| LIV1-IMC | LIV1 | Novel dual TLR7/8 agonist | Cancer (e.g., breast, prostate, melanoma) | Localized delivery to the TME to promote inflammation and T-cell recruitment. acs.org |
| 129G1-IMDQ | Hepatitis B surface antigen (HBsAg) | IMDQ | Hepatitis B | Dual targeting of HBsAg and TLR7/8 to induce a sustained anti-HBsAg immune response. oup.com |
Advanced Methodological Approaches in Tlr7/8 Agonist Research
In Vitro Cellular and Molecular Assays
In vitro assays form the foundational tier of TLR7/8 agonist research, providing a controlled environment to dissect cellular and molecular responses. These assays are instrumental in the initial screening, characterization, and mechanistic understanding of novel compounds.
Primary Immune Cell Culture and Stimulation Studies (PBMCs, DCs, Monocytes, NK Cells)
Stimulation of human PBMCs with TLR7/8 agonists has been shown to induce the production of a wide range of inflammatory cytokines. nih.gov Specific cell populations within PBMCs can also be isolated and studied. For example, monocytes, when treated with TLR7/8 agonists, can differentiate into dendritic cells (DCs), a critical cell type for initiating adaptive immune responses. researchgate.net Furthermore, these agonists can activate natural killer (NK) cells, enhancing their cytotoxic functions. nih.gov Studies have demonstrated that dual TLR7/8 agonists are more effective than single TLR7 or TLR8 specific agonists in stimulating pro-inflammatory cytokine secretion. nih.gov
In co-culture systems, TLR7/8 agonists have been shown to potently activate primary antigen-presenting cells (APCs), leading to increased expression of co-stimulatory molecules and secretion of pro-inflammatory cytokines. researchgate.net The cellular environment is a critical factor, as demonstrated by studies where TLR7/8 agonists enhanced T-cell proliferation when co-cultured with purified CD4+ T cells, but inhibited proliferation in a whole PBMC setting, an effect mediated by monocytes. nih.gov
Gene Expression Analysis (e.g., Quantitative Real-Time PCR, NanoString)
To delve into the molecular mechanisms underlying the cellular responses to TLR7/8 agonists, gene expression analysis is employed. Quantitative real-time polymerase chain reaction (qPCR) and NanoString nCounter technology are two powerful techniques used for this purpose. researchgate.netcriver.comnih.gov
These methods allow for the quantification of mRNA levels of specific genes, providing insights into the signaling pathways and cellular programs activated by TLR7/8 agonists. For instance, researchers can measure the upregulation of genes encoding for cytokines, chemokines, and other immune-related molecules following agonist treatment. The NanoString platform offers the advantage of multiplexing, allowing for the simultaneous analysis of hundreds of gene transcripts without the need for enzymatic amplification, which can reduce variation. criver.comnih.gov This technology is particularly useful for obtaining a broad overview of the gene expression profile of a specific tissue or cell type in response to a TLR7/8 agonist. criver.com Studies have used these techniques to identify distinct gene expression signatures in different skin conditions, highlighting the sensitivity of the approach. criver.com When comparing platforms, some studies have noted that NanoString may be less sensitive to small variations in gene expression for low-abundance genes compared to RT-qPCR. nih.gov
Table 2: Commonly Analyzed Genes in TLR7/8 Agonist Research
| Gene Category | Specific Genes | Function |
|---|---|---|
| Pro-inflammatory Cytokines | TNF, IL6, IL12 | Mediate inflammation and immune cell activation. nih.gov |
| Interferons | IFNA, IFNG | Crucial for antiviral responses and immune modulation. |
| Chemokines | CXCL8, CCL5 | Recruit immune cells to sites of inflammation. researchgate.netcriver.com |
| Co-stimulatory Molecules | CD80, CD86 | Involved in T-cell activation by APCs. nih.gov |
Flow Cytometry for Immune Cell Activation Markers and Phenotyping
Flow cytometry is an indispensable tool for the detailed characterization of immune cell populations and their activation states. nih.govresearchgate.netfrontiersin.org This technique allows for the simultaneous measurement of multiple cellular parameters, including the expression of surface and intracellular proteins, on a single-cell basis. nih.gov
In the context of TLR7/8 agonist research, flow cytometry is used to identify and quantify different immune cell subsets (e.g., T cells, B cells, NK cells, monocytes, DCs) within a heterogeneous population like PBMCs. frontiersin.orgabcam.com It is also used to assess the activation status of these cells by measuring the upregulation of specific cell surface markers. Common activation markers include CD40 and CD86 on APCs, which are crucial for T-cell co-stimulation. researchgate.net The expression of these markers is often increased following treatment with TLR7/8 agonists, indicating the maturation and activation of APCs. researchgate.net
Furthermore, flow cytometry can be used to assess the functional responses of immune cells. For example, the degranulation of NK cells, a measure of their cytotoxic activity, can be quantified by measuring the surface expression of CD107a. nih.gov This has been used to show that TLR7/8 agonists can enhance NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC). nih.gov
Quantification of Cytokines and Chemokines by ELISA or Multiplex Assays
The secretion of cytokines and chemokines is a hallmark of the immune response to TLR7/8 agonists. nih.gov Enzyme-linked immunosorbent assay (ELISA) and multiplex assays are the standard methods for quantifying the levels of these soluble mediators in cell culture supernatants or biological fluids. nih.govbiomedres.us
ELISA is a highly sensitive and specific method for measuring a single analyte. nih.govbiomedres.us However, for a more comprehensive analysis of the cytokine profile, multiplex assays, such as those based on Luminex technology, are often preferred. nih.govcreative-proteomics.com These assays allow for the simultaneous measurement of multiple cytokines and chemokines in a small sample volume, providing a broader picture of the immune response. nih.govcreative-proteomics.com
Research has shown that TLR7/8 agonists induce the production of a variety of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12, as well as Type I interferons. nih.govnih.gov The specific cytokine profile can vary depending on the agonist, its concentration, and the cell type being stimulated. Comparing ELISA and multiplex results for the same samples has sometimes shown variability, underscoring the importance of consistent methodology. biomedres.us
Table 3: Cytokines and Chemokines Induced by TLR7/8 Agonists
| Cytokine/Chemokine | Primary Producing Cell Type(s) | Key Function(s) |
|---|---|---|
| TNF-α | Monocytes, Macrophages, DCs | Pro-inflammatory, induces apoptosis in tumor cells. nih.gov |
| IL-6 | Monocytes, Macrophages | Pro-inflammatory, involved in acute phase response. nih.gov |
| IL-12 | DCs, Macrophages | Promotes Th1 cell differentiation and IFN-γ production. nih.gov |
| IFN-α | Plasmacytoid DCs | Potent antiviral activity, activates NK cells and T cells. |
Preclinical In Vivo Models for Efficacy and Mechanistic Studies
Syngeneic mouse tumor models are widely used to study the anti-cancer effects of TLR7/8 agonists. researchgate.netdtu.dk In these models, tumor cells of the same genetic background as the mouse are implanted, allowing for the study of the interaction between the tumor, the host immune system, and the therapeutic agent. dtu.dk For instance, the CT26 colon carcinoma model in BALB/c mice has been used to demonstrate the anti-tumor efficacy of TLR7/8 agonists. dtu.dkresearchgate.net Treatment with these agonists has been shown to lead to tumor regression and the development of immunological memory, where mice that have cleared their tumors are resistant to subsequent tumor rechallenge. researchgate.netdtu.dk
In addition to efficacy, in vivo models are used to investigate the mechanisms underlying the anti-tumor response. This can involve analyzing the tumor microenvironment for immune cell infiltration, assessing the activation status of different immune cell populations in the spleen and lymph nodes, and measuring systemic cytokine levels. researchgate.net Studies have shown that TLR7/8 agonists can increase the infiltration of NK cells and CD8+ T cells into the tumor. nih.gov Non-human primates are also used in preclinical studies to assess pharmacokinetics, pharmacodynamics, and immunogenicity, providing data that is more translatable to humans. dtu.dkresearchgate.net
Table 4: Common Compound Names
| Compound Name |
|---|
| CL264 |
| CpG C-Class ODN 2395 |
| DS8201 |
| Enpatoran |
| GS-9620 |
| GS-9688 |
| Imiquimod (B1671794) |
| IMDQ |
| M5049 |
| Motolimod |
| Pam3CSK4 |
| PF-4878691 |
| R-0002 |
| R-0006 |
| R-1263 |
| R837 |
| R848 |
| Resiquimod (B1680535) |
| T7a |
| TL8-506 |
Computational and Structural Biology Approaches
Computational and structural biology methods have become increasingly important in the discovery and optimization of TLR7/8 agonists. These approaches provide insights into the molecular interactions between agonists and their receptors, facilitating the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov QSAR studies have been applied to diverse heterocyclic scaffolds of TLR7/8 agonists to understand the structural requisites governing their activity at TLR7 and TLR8. acs.orgnih.gov By analyzing the electronic configurations and three-dimensional molecular electrostatic potential of different molecules, QSAR models can help predict the agonistic activity of new compounds, thereby guiding the synthesis of novel and more effective TLR7/8 agonists. acs.orgnih.gov
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to design new ligands. The elucidation of the crystal structures of human TLR8 in complex with small molecule agonists has been a significant breakthrough in the field. acs.orgnih.gov
Co-crystal analysis has revealed the key binding interactions between agonists and the receptor, showing how subtle differences in the chemical structure of the ligands can affect their binding mode and biological activity. acs.orgnih.govacs.org This detailed structural information has enabled the rational design of novel TLR8-specific agonists with enhanced potency. acs.org For instance, by "designing in" functional groups that mimic key intermolecular interactions observed in the crystal structures, researchers have been able to develop new TLR8 agonists that are significantly more potent than the parent compounds. acs.org
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a powerful computational method used to understand the electronic structure, reactivity, and intermolecular interactions of a molecule. It provides a three-dimensional map of the electrostatic potential surrounding a molecule, which is determined by the distribution of its electrons and nuclei. This map is crucial for predicting how a molecule will interact with other molecules, such as biological receptors.
In the context of Toll-like receptor agonists like TLR7/8 agonist 3, MESP analysis can elucidate the key features responsible for receptor binding and activation. The electrostatic potential surface highlights regions that are electron-rich (negative potential), which are prone to electrophilic attack and hydrogen bond acceptance, and regions that are electron-deficient (positive potential), which are susceptible to nucleophilic attack and act as hydrogen bond donors.
While specific MESP topological studies on this compound are not extensively detailed in the available literature, research on structurally similar imidazoquinoline derivatives reveals the critical nature of electrostatic interactions in their binding to TLR7 and TLR8. biorxiv.orgplos.orgnih.gov Molecular dynamics simulations and structural analyses of related agonists demonstrate that van der Waals and electrostatic forces are the primary drivers for binding within the receptor pocket. biorxiv.org These studies show that stable hydrogen bonds and specific electrostatic interactions between the agonist and key amino acid residues, such as aspartic acid, are fundamental for receptor dimerization and subsequent signal activation. biorxiv.orgplos.org The binding of oligonucleotides at a second site on the receptors can further enhance agonist affinity by reducing electrostatic repulsion, which facilitates the dimerization process. nih.govresearchgate.net
An MESP analysis of this compound would therefore be instrumental in mapping its specific charge distribution and identifying the precise atoms involved in forming these critical hydrogen bonds and electrostatic contacts within the TLR7 and TLR8 binding sites. Such an analysis would provide a rational basis for its observed potency and could guide the future design of novel agonists with tailored selectivity and activity profiles.
Innovative Drug Delivery System Design and Evaluation for TLR7/8 Agonists
Small molecule TLR7/8 agonists, including compounds of the imidazoquinoline class like this compound, often face challenges such as rapid clearance and systemic distribution when administered directly. nih.govoup.comnih.gov This can lead to undesirable systemic inflammatory responses. To overcome these limitations, innovative drug delivery systems are being designed and evaluated to localize agonist activity, prolong its presence at the site of action (such as a tumor or injection site), and enhance its delivery to target immune cells. nih.govresearchgate.net These advanced formulations are critical for improving the therapeutic window of TLR7/8 agonists.
Several promising strategies have been developed for this class of compounds, including nanoparticle-based carriers, liposomal formulations, and polymer-drug conjugates. oup.comnih.gov
Nanoparticle-Based Systems: Nanoparticles (NPs) serve as versatile platforms for delivering TLR7/8 agonists. They can be engineered from various materials, including biocompatible polymers and lipids.
Polymeric Nanoparticles: Poly(ethylene glycol)–poly(lactic acid) (PEG–PLA) nanoparticles have been used to present potent TLR7/8 agonists on their surface. nih.gov This approach allows for precise control over the density of the agonist on the NP surface. Such formulations have been shown to localize the agonist to the tumor and draining lymph nodes, enhancing anti-tumor immune responses while reducing systemic toxicity. nih.gov Another study utilized β-cyclodextrin nanoparticles to efficiently deliver the TLR7/8 agonist R848 to tumor-associated macrophages, reprogramming them to an anti-tumor phenotype. nih.govnih.gov
Silica (B1680970) Nanoparticles (SNPs): Amine-grafted silica nanoparticles have been employed as a co-delivery platform for both a lipidated TLR7/8 agonist and an antigen. This co-delivery strategy is designed to mimic viral signaling pathways to elicit strong cellular and humoral immunity. researchgate.net Adsorbing the agonist onto SNPs helps to limit its systemic distribution. researchgate.net
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate therapeutic agents. They are a well-established and versatile drug delivery technology.
Cholesterol-Conjugated Agonists: A cholesterol-conjugated form of the TLR7/8 agonist R848 was formulated into positively charged liposomes. nih.govskku.edu This formulation, when co-administered with an antigen, effectively targeted secondary lymphoid organs, leading to a robust systemic anti-tumor immune response and tumor-specific T cell activation. nih.govskku.edu The liposomal delivery system prolonged the stimulation of the TLR7/8 pathway. nih.govskku.edu
Lipid-Conjugated Agonists: The potency of TLR7 agonists has been shown to be dramatically increased when conjugated to a phospholipid like 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (DOPE) and formulated into multilamellar liposomes. nih.gov This research underscores that the physical form of the agonist conjugate—specifically its formulation into nanoparticles or liposomes—is a major determinant of its immunostimulatory activity. nih.gov
Polymer-Drug Conjugates: Covalently attaching TLR7/8 agonists to polymer backbones is another effective strategy to control their pharmacokinetics and biodistribution. nih.gov
Vesicular Prodrug Conjugates: An amphiphilic polymer-prodrug conjugate of an imidazoquinoline TLR7/8 agonist (IMDQ) was designed to self-assemble into vesicles of around 200 nm. nih.gov These vesicles were engineered with an enzyme-responsive linker, allowing for the release of the active agonist within the endosomal compartment of antigen-presenting cells. This approach led to potent and long-lasting immune stimulation in draining lymph nodes without causing significant systemic inflammation. nih.gov
Morphology-Dependent Activity: The therapeutic effect of polymer-agonist conjugates can be tuned by altering the polymer's architecture and resulting morphology. Studies have compared conjugates that form flexible random coils (~4 nm), micelles (~10 nm), and larger submicrometer particles (~300 nm). researchgate.netnih.govacs.org The results indicated that increasing the hydrodynamic radius of the polymer-agonist conjugate enhanced both cytokine production in the lymph nodes and the magnitude of the resulting CD8 T cell response, with the largest particles inducing the strongest immunity. researchgate.netnih.govacs.org
The table below summarizes key findings from studies on innovative delivery systems for imidazoquinoline TLR7/8 agonists, which are directly relevant to the formulation of this compound.
| Delivery System | Agonist | Carrier Composition | Size (nm) | Key Findings & Outcomes | Reference |
|---|---|---|---|---|---|
| Polymeric Nanoparticles | Generic TLR7/8a | PEG–PLA | ~30 | Localized agonist to tumor and lymph nodes; enhanced anti-PD-L1 therapy and reduced systemic toxicity. | nih.gov |
| Cyclodextrin (B1172386) Nanoparticles | R848 | β-cyclodextrin | ~250 | Efficient delivery to tumor-associated macrophages; promoted M1 polarization and controlled tumor growth. | nih.govnih.gov |
| Liposomes | ProLNG-S (R848-Cholesterol) | DOPC, DOTAP | ~160 | Prolonged TLR7/8 stimulation; targeted secondary lymphoid organs; enhanced anti-tumor immunity. | nih.govskku.edu |
| Liposomes | DOPE-TLR7a | DDA, DOPE | 400-700 | Liposomal formulation significantly increased in vitro potency (EC50 ~9 nM) compared to unconjugated agonist. | nih.gov |
| Polymer-Prodrug Vesicles | IMDQ | PEG-linker-IMDQ | ~200 | Formed stable vesicles; provided potent, long-lasting, and localized immune stimulation in lymph nodes. | nih.gov |
| Polymer-Agonist Conjugates | Generic TLR-7/8a | Varying polymer architectures | 4 - 300 | Activity correlated with hydrodynamic radius; larger particles (~300 nm) induced the highest magnitude immune responses. | researchgate.netnih.govacs.org |
Future Research Directions and Unanswered Questions
Elucidating Complex Cellular and Pathway Interactions within Diverse Biological Contexts
A primary area of ongoing investigation is the detailed elucidation of the cellular and molecular pathways modulated by TLR7/8 agonist 3. While it is known that these agonists activate TLR7 and TLR8, leading to the production of pro-inflammatory cytokines and chemokines, the precise downstream effects can vary significantly depending on the biological context. nih.govnih.govdelveinsight.com
Future research will need to focus on several key aspects:
Cell-Type Specific Responses: TLR7 and TLR8 are expressed on various immune cells, including dendritic cells (DCs), monocytes, macrophages, and B cells. nih.govresearchgate.net However, the relative expression and subsequent signaling can differ, leading to distinct functional outcomes. For instance, TLR7 activation in plasmacytoid DCs (pDCs) predominantly induces type I interferons (IFN-α), while TLR8 activation in myeloid DCs (mDCs) and monocytes leads to the production of pro-inflammatory cytokines like TNF-α and IL-12. researchgate.netoup.commdpi.com A deeper understanding of how this compound differentially affects these cell populations is crucial for predicting its in vivo activity.
Signaling Pathway Crosstalk: The signaling cascades initiated by TLR7 and TLR8, primarily through the MyD88-dependent pathway, can interact with other cellular signaling networks. nih.govdelveinsight.com Investigating the crosstalk between TLR signaling and other pathways, such as those involved in cell metabolism, apoptosis, and autophagy, will provide a more comprehensive picture of the agonist's mechanism of action.
Tumor Microenvironment (TME) Modulation: In the context of cancer, the TME is a complex ecosystem of tumor cells, immune cells, stromal cells, and extracellular matrix components. The response to this compound within the TME is multifaceted. Research is needed to understand how the agonist modulates the function of tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), which can have both pro- and anti-tumoral effects. nih.govnih.gov
Optimizing Agonist Selectivity and Activity Profiles for Specific Immunological Outcomes
A significant challenge in the development of TLR7/8 agonists is achieving the desired immunological outcome while minimizing off-target effects. This requires the optimization of agonist selectivity and activity profiles.
Key research avenues include:
Structure-Activity Relationship (SAR) Studies: Continued SAR studies are essential to design novel analogs of this compound with tailored selectivity for either TLR7 or TLR8, or with a desired balance of activity on both receptors. nih.govdigitellinc.com This will allow for the development of agonists that can, for example, preferentially induce a Type I IFN response (TLR7-dominant) or a strong Th1-polarizing cytokine response (TLR8-dominant). researchgate.net
Tunable Potency: The ability to fine-tune the potency of the agonist is critical. Highly potent agonists may lead to excessive inflammation and toxicity, while less potent agonists may not elicit a robust enough immune response. Research into developing agonists with a range of potencies will provide more options for different therapeutic applications. digitellinc.com
Cytokine Profile Modulation: The profile of cytokines and chemokines induced by this compound is a key determinant of the ensuing immune response. Future work will focus on designing agonists that can induce a specific cytokine milieu to drive desired T cell responses, such as cytotoxic T lymphocyte (CTL) activation for cancer therapy or helper T cell responses for vaccine adjuvancy. nih.gov
Advancing Targeted Delivery Systems for Enhanced Efficacy and Reduced Systemic Engagement
Systemic administration of potent TLR7/8 agonists can lead to widespread immune activation and associated toxicities. Therefore, the development of targeted delivery systems is a critical area of research to enhance efficacy and minimize systemic exposure.
Future directions in this area include:
Nanoparticle-Based Delivery: Encapsulating or conjugating this compound to nanoparticles offers several advantages, including improved solubility, protection from degradation, and the potential for targeted delivery. rsc.orgacs.orgsquarespace.com Research is ongoing to develop various nanoparticle platforms, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles, for the delivery of these agonists. nih.gov Acidic pH-responsive nanoparticles that release the agonist specifically within the endo-lysosomal compartments of target cells are a promising strategy. rsc.org
Antibody-Drug Conjugates (ADCs): ADCs that use an antibody to target a specific cell surface antigen and deliver a potent TLR7/8 agonist payload are a highly promising approach for cancer therapy. digitellinc.combinghamton.edunih.gov This strategy allows for the selective activation of the immune system within the tumor microenvironment, thereby reducing systemic side effects.
Prodrug Strategies: The development of prodrugs that are inactive until they reach the target site and are cleaved by specific enzymes or stimuli is another avenue being explored. This approach can help to limit off-target activation of the immune system. nih.gov
Exploring Novel Combination Strategies with Other Immunotherapeutic Agents
The full therapeutic potential of this compound is likely to be realized through combination therapies that target multiple arms of the immune system.
Key areas for future research in combination strategies include:
Checkpoint Inhibitors: Combining TLR7/8 agonists with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, has shown synergistic effects in preclinical models. nih.govbmj.comresearchgate.nettandfonline.comjci.org The TLR7/8 agonist can help to "inflame" the tumor microenvironment, making it more susceptible to the effects of checkpoint blockade. Further research is needed to optimize the dosing and scheduling of these combinations.
CAR-T Cell Therapy: There is growing interest in combining TLR7/8 agonists with chimeric antigen receptor (CAR) T-cell therapy. The agonist could potentially enhance the persistence and function of CAR-T cells within the tumor microenvironment and overcome the immunosuppressive landscape of solid tumors. researchgate.net
Vaccine Adjuvants: TLR7/8 agonists have shown great promise as vaccine adjuvants, capable of enhancing both humoral and cellular immune responses. oup.comnih.govsemanticscholar.org Future research will focus on optimizing formulations and delivery systems to maximize their adjuvant activity for vaccines against infectious diseases and cancer.
Investigating the Long-Term Immunological Memory and Persistence of Responses
A critical unanswered question is the nature and durability of the immunological memory induced by this compound. For both cancer immunotherapy and vaccines, the generation of long-lasting, protective immunity is the ultimate goal.
Future investigations will need to address:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
